molecular formula C20H14IN3O2 B10862826 2-(2H-benzotriazol-2-yl)-4-methylphenyl 3-iodobenzoate

2-(2H-benzotriazol-2-yl)-4-methylphenyl 3-iodobenzoate

Cat. No.: B10862826
M. Wt: 455.2 g/mol
InChI Key: UGKJLZSJJPCZLV-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-iodobenzoate is an organic compound that combines the structural features of benzotriazole, methylphenyl, and iodobenzoate moieties. This compound is of interest due to its potential applications in various fields, including materials science, pharmaceuticals, and chemical research. The presence of the benzotriazole ring imparts unique photophysical properties, while the iodobenzoate group can be useful in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-iodobenzoate typically involves a multi-step process:

  • Formation of Benzotriazole Derivative: : The synthesis begins with the preparation of the benzotriazole derivative. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

  • Introduction of the Methyl Group: : The benzotriazole derivative is then alkylated with a methylating agent, such as methyl iodide, to introduce the methyl group at the 4-position.

  • Esterification: : The final step involves the esterification of the methylphenyl benzotriazole with 3-iodobenzoic acid. This can be done using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodobenzoate group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The benzotriazole ring can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the benzotriazole ring.

    Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions, often in the presence of bases like potassium carbonate.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted benzoates.

    Oxidation Products: Oxidized forms of the benzotriazole ring, potentially with altered photophysical properties.

    Coupling Products: New biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-iodobenzoate is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating new materials and studying reaction mechanisms.

Biology and Medicine

The compound’s structural features may allow it to interact with biological molecules, making it a candidate for drug development. Its benzotriazole moiety is known for its ability to absorb UV light, which could be useful in developing UV-protective agents.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers with specific photophysical properties. Its reactivity also makes it useful in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-iodobenzoate exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electronic properties of the benzotriazole and iodobenzoate groups. In biological systems, it may interact with proteins or nucleic acids, potentially inhibiting or modifying their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: Lacks the iodobenzoate group, making it less reactive in substitution reactions.

    4-Methylphenyl 3-iodobenzoate: Lacks the benzotriazole ring, reducing its photophysical properties.

    2-(2H-1,2,3-benzotriazol-2-yl)phenyl 3-iodobenzoate: Similar but without the methyl group, which can affect its reactivity and solubility.

Uniqueness

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-iodobenzoate is unique due to the combination of its structural features, which confer a balance of reactivity and stability. The presence of both the benzotriazole and iodobenzoate groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H14IN3O2

Molecular Weight

455.2 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 3-iodobenzoate

InChI

InChI=1S/C20H14IN3O2/c1-13-9-10-19(26-20(25)14-5-4-6-15(21)12-14)18(11-13)24-22-16-7-2-3-8-17(16)23-24/h2-12H,1H3

InChI Key

UGKJLZSJJPCZLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)I)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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